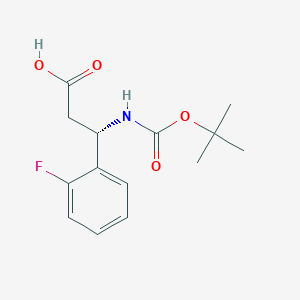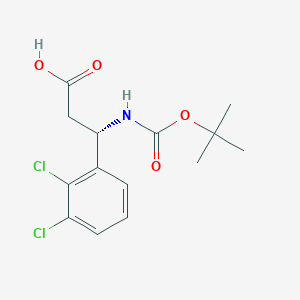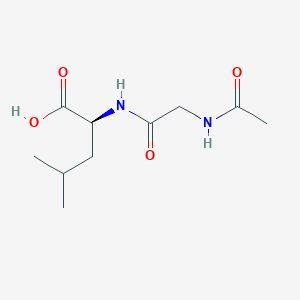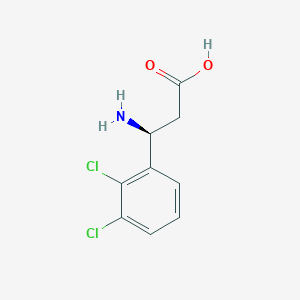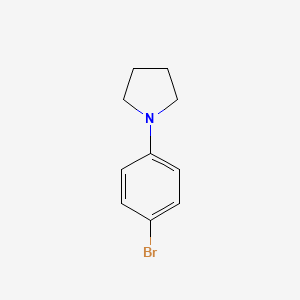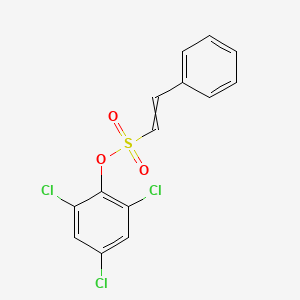
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” is a chemical compound with the molecular formula C14H9Cl3O3S . It has a molecular weight of 363.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 141 - 142 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Stability of Functionalized Radicals
- The synthesis and stability of functionalized radicals related to tris(2,4,6-trichlorophenyl)methyl have been explored. Studies have shown the successful synthesis and isolation of these compounds, which possess significant stability and unique electronic properties (Carilla et al., 1994).
Magnetic Behavior and Crystal Structure
- Investigations into the magnetic behavior and crystal structure of certain trichlorophenyl compounds have provided insights into their propeller-like conformations and magnetic properties. These studies are crucial for understanding the molecular properties of these compounds (Carilla et al., 1996).
Photo-Oxidation Studies
- The potential use of trichlorophenyl compounds in photo-oxidation processes for eliminating organic pollutants has been demonstrated. This application is particularly relevant in environmental chemistry for water treatment and pollution control (Xu & Chen, 2003).
Catalytic Properties
- Trichlorophenyl compounds have been studied for their catalytic properties, particularly in the degradation of pollutants in water treatment processes. Their efficiency in such processes makes them valuable in environmental remediation efforts (Kruanak & Jarusutthirak, 2019).
Synthesis of Novel Compounds
- Research has also focused on the use of trichlorophenyl compounds in the synthesis of new chemical entities, such as thiourea derivatives and pyrimido[1,2-a]pyrimidin-4-ones, which have potential applications in various fields of chemistry (Limban et al., 2011; Güllü et al., 2010).
Environmental Monitoring
- The development of sensors for the detection of trichlorophenol and its derivatives has been a focus area. These sensors are crucial for monitoring environmental pollutants and ensuring the safety of water sources (Buledi et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
While specific future directions for “(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” are not available, research on similar compounds suggests potential applications in photothermal therapy . The study indicates that organic radicals have potential for application in photothermal therapy in the near future .
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 2-phenylethenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFHFZEKXZVQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



